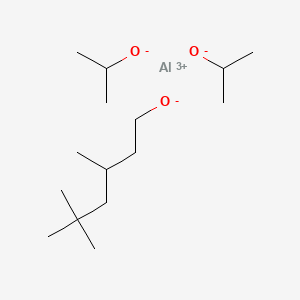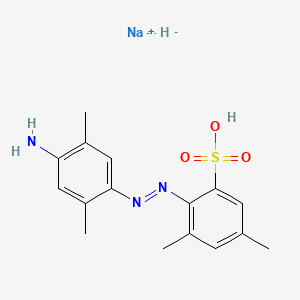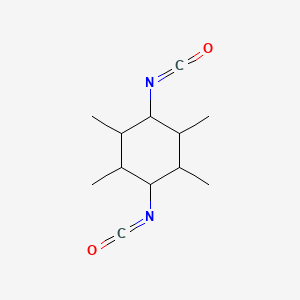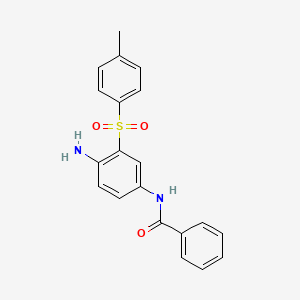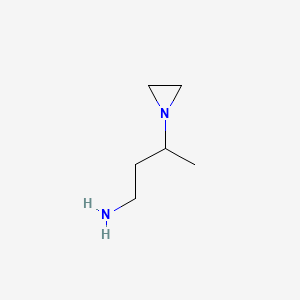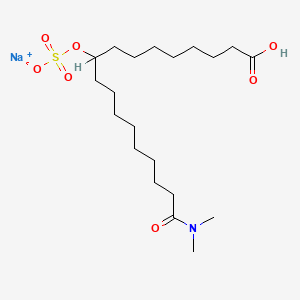![molecular formula C12H24O7Si B12681166 2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate CAS No. 93858-44-7](/img/structure/B12681166.png)
2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate is a versatile organosilane compound with the molecular formula C12H24O7Si and a molecular weight of 308.40 g/mol . This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. It is often used as a coupling agent, adhesion promoter, and in the synthesis of advanced materials.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate typically involves the reaction of 3-(trimethoxysilyl)propyl alcohol with acrylic acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production.
Analyse Chemischer Reaktionen
2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The acrylate group can participate in free radical polymerization to form polymers and copolymers.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common reagents used in these reactions include water (for hydrolysis), initiators like benzoyl peroxide (for polymerization), and alkyl halides (for substitution). Major products formed include siloxane polymers, acrylate copolymers, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for use in drug delivery systems and medical coatings.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can condense with other silanol groups or react with hydroxyl groups on surfaces. The acrylate group can polymerize to form cross-linked networks, enhancing the mechanical properties of the materials .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate include:
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
3-(Trimethoxysilyl)propyl acrylate: Lacks the hydroxyl group present in this compound.
2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl methacrylate: Contains a methacrylate group and is used in similar applications.
The uniqueness of this compound lies in its combination of a hydroxyl group, a trimethoxysilyl group, and an acrylate group, which provides a balance of reactivity and functionality for diverse applications.
Eigenschaften
CAS-Nummer |
93858-44-7 |
|---|---|
Molekularformel |
C12H24O7Si |
Molekulargewicht |
308.40 g/mol |
IUPAC-Name |
[2-hydroxy-3-(3-trimethoxysilylpropoxy)propyl] prop-2-enoate |
InChI |
InChI=1S/C12H24O7Si/c1-5-12(14)19-10-11(13)9-18-7-6-8-20(15-2,16-3)17-4/h5,11,13H,1,6-10H2,2-4H3 |
InChI-Schlüssel |
HWOMYGSRBXHQLT-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCOCC(COC(=O)C=C)O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


